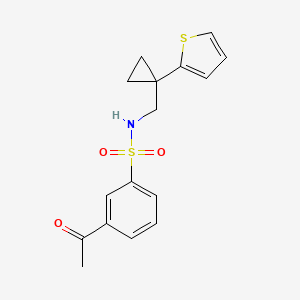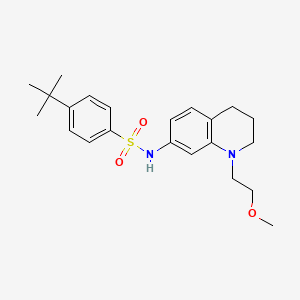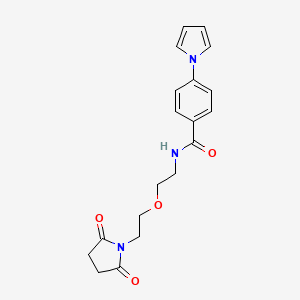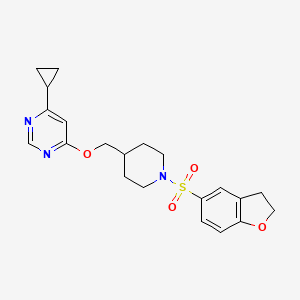![molecular formula C15H12N4 B2940617 1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole CAS No. 55548-66-8](/img/structure/B2940617.png)
1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole is a heterocyclic compound that belongs to the class of triazino-benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused triazine and benzimidazole ring system, which imparts unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole typically involves the reaction of amidrazones with π-deficient compounds. One common method is the reaction of amidrazones with (1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)propanedinitrile in ethyl acetate solution. This reaction proceeds through a Michael addition followed by intramolecular cyclization and dearomatization to form the desired triazino-benzimidazole derivative .
Analyse Des Réactions Chimiques
1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazine or benzimidazole rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, antidiabetic, and antioxidant agent.
Biological Research: The compound is used in studies investigating the mechanisms of action of triazino-benzimidazole derivatives and their interactions with biological targets.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound may also interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis .
Comparaison Avec Des Composés Similaires
1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole can be compared with other similar compounds, such as:
- Benzimidazole Derivatives
1,2,4-Triazolo[4,3-a]pyrimidines: These compounds share a similar triazine ring system but differ in their biological activities and chemical properties.
Propriétés
IUPAC Name |
3-phenyl-1,4-dihydro-[1,2,4]triazino[4,3-a]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-2-6-11(7-3-1)13-10-19-14-9-5-4-8-12(14)16-15(19)18-17-13/h1-9H,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUDGRPLVSTLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC2=NC3=CC=CC=C3N21)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2940535.png)
![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B2940536.png)
![2-[(5-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2940537.png)

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940539.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2940541.png)

![1-benzyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2940545.png)
![N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940546.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-4-ethoxybenzamide](/img/structure/B2940551.png)
![N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2940552.png)
![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/new.no-structure.jpg)

